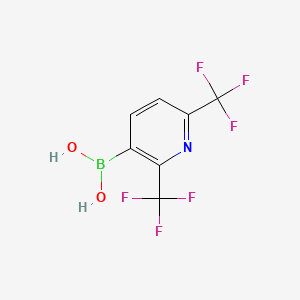
(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with two trifluoromethyl groups at the 2 and 6 positions and a boronic acid group at the 3 position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, due to its unique electronic properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid typically involves halogen-metal exchange followed by borylation. One common method includes the use of a halogenated precursor, such as 2,6-dibromo-3-(trifluoromethyl)pyridine, which undergoes lithium-halogen exchange with n-butyllithium, followed by reaction with a boron source like trimethyl borate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or pseudohalides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: For substitution reactions involving the trifluoromethyl groups
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols/Ketones: From oxidation of the boronic acid group.
Substituted Pyridines: From nucleophilic substitution reactions
Applications De Recherche Scientifique
(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid: Similar structure but with benzyloxy groups instead of trifluoromethyl groups.
3-Pyridinylboronic acid: Lacks the trifluoromethyl groups, making it less electron-withdrawing and reactive.
Uniqueness
(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the presence of trifluoromethyl groups, which enhance its electron-withdrawing properties and reactivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C7H4BF6NO2 |
|---|---|
Poids moléculaire |
258.92 g/mol |
Nom IUPAC |
[2,6-bis(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H4BF6NO2/c9-6(10,11)4-2-1-3(8(16)17)5(15-4)7(12,13)14/h1-2,16-17H |
Clé InChI |
DEAHPPZTBIHZRQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(N=C(C=C1)C(F)(F)F)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


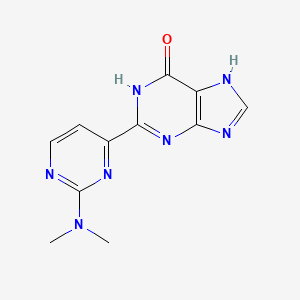


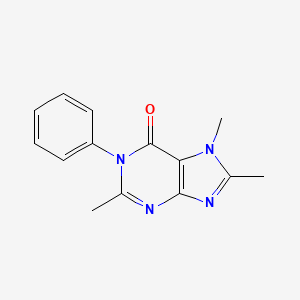
![3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11858639.png)

![3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one](/img/structure/B11858654.png)
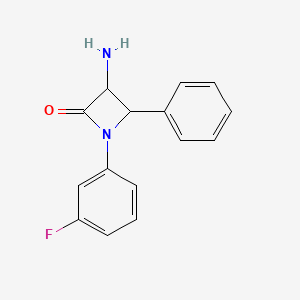
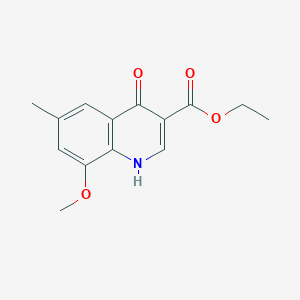

![2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11858697.png)
![Benzo[d]isothiazol-5-yl benzoate](/img/structure/B11858707.png)
![6-Methoxy-2,3,9-trimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11858711.png)

